

Technical Guide: 1,3-Diazepane-2-thione

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Compound of Interest

Compound Name: **1,3-Diazepane-2-thione**

Cat. No.: **B148885**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1,3-Diazepane-2-thione**, a heterocyclic compound featuring the 1,3-diazepine scaffold. While the broader class of 1,3-diazepines is recognized as a "privileged structure" in medicinal chemistry, present in numerous biologically active compounds, specific pharmacological data for **1,3-Diazepane-2-thione** is limited in publicly available literature.^[1] This guide summarizes its known chemical properties, synthesis, and available biological data, primarily focusing on applications outside of traditional drug development contexts where it has been studied.

Compound Identification and Chemical Properties

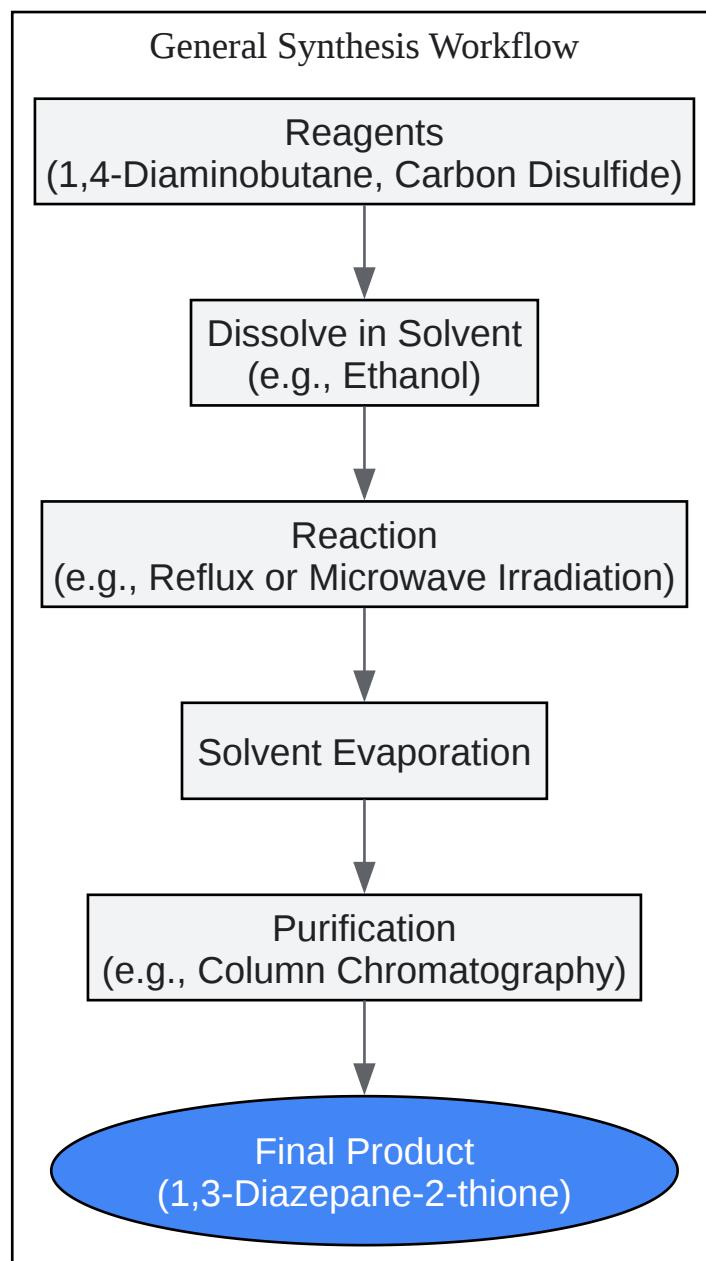
1,3-Diazepane-2-thione is a seven-membered heterocyclic compound containing a thiourea group integrated into the diazepane ring. Its official IUPAC name is **1,3-diazepane-2-thione**.^[2] ^[3]

Table 1: Chemical Identifiers and Properties of **1,3-Diazepane-2-thione**

Identifier/Property	Value	Reference(s)
IUPAC Name	1,3-diazepane-2-thione	[2][3]
Synonyms	Hexahydro-2H-1,3-diazepine-2-thione, N,N'-Tetramethylenethiourea, 1,3-Diazacycloheptane-2-thione	[3]
CAS Number	5700-04-9	[2]
Molecular Formula	C ₅ H ₁₀ N ₂ S	[2][4]
Molecular Weight	130.21 g/mol	[2]
Monoisotopic Mass	130.05647 Da	[4]
SMILES	C1CCNC(=S)NC1	[2][4]
InChIKey	ZLJLVKBAMJHNJH-UHFFFAOYSA-N	[2][4]

Synthesis of 1,3-Diazepane-2-thione and Derivatives

The synthesis of the 1,3-diazepane ring system can be achieved through various methods. A common approach for **1,3-Diazepane-2-thione** involves the cyclization of 1,4-diaminobutane with a source of thiocarbonyl functionality, such as carbon disulfide.[5] Additionally, a general method for synthesizing 2-substituted 1,3-diazepines has been reported using microwave-assisted synthesis from ketene dithioacetals and 1,4-diaminobutane.[5]



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Caption: General workflow for the synthesis of **1,3-Diazepane-2-thione**.

Experimental Protocol: Synthesis of 2-Substituted 1,3-Diazepines

The following is a general protocol for the synthesis of 2-substituted 1,3-diazepines, which can be adapted for the synthesis of **1,3-Diazepane-2-thione** by using an appropriate thiocarbonyl

source in place of the ketene dithioacetal.[\[5\]](#)

- Reaction Setup: In a microwave-compatible glass vessel, dissolve the starting ketene dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).
- Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 60 minutes at 110 °C with continuous stirring.
- Work-up: Upon completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography using a suitable eluent system (e.g., a dichloromethane/ethyl acetate mixture) to yield the pure 2-substituted 1,3-diazepine.[\[5\]](#)

Biological and Chemical Applications

While the 1,3-diazepine scaffold is of great interest in medicinal chemistry, the primary application reported specifically for derivatives of **1,3-Diazepane-2-thione** is in the field of materials science as corrosion inhibitors.[\[1\]](#)[\[5\]](#)

Corrosion Inhibition

A study on novel 2-substituted 1,3-diazepines, synthesized from 1,4-diaminobutane, evaluated their efficacy as corrosion inhibitors for carbon steel in an acidic environment (HCl solution). Several derivatives demonstrated significant performance.[\[5\]](#)

Table 2: Corrosion Inhibition Efficiency of 2-Substituted 1,3-Diazepines

Compound	Structure	Inhibition Efficiency (%) at 2 mM
10	2-(nitromethylene)-1,3-diazepine	88 - 94
11	2-(1,3-diazepan-2-ylidene)malononitrile	88 - 94
12	Ethyl 2-(1,3-diazepan-2-ylidene)-2-cyanoacetate	88 - 94
14	Diethyl 2-(1,3-diazepan-2-ylidene)malonate	88 - 94

Data sourced from a study on novel 1,3-diazepines as nontoxic corrosion inhibitors.[\[5\]](#)

Cytotoxicity Evaluation

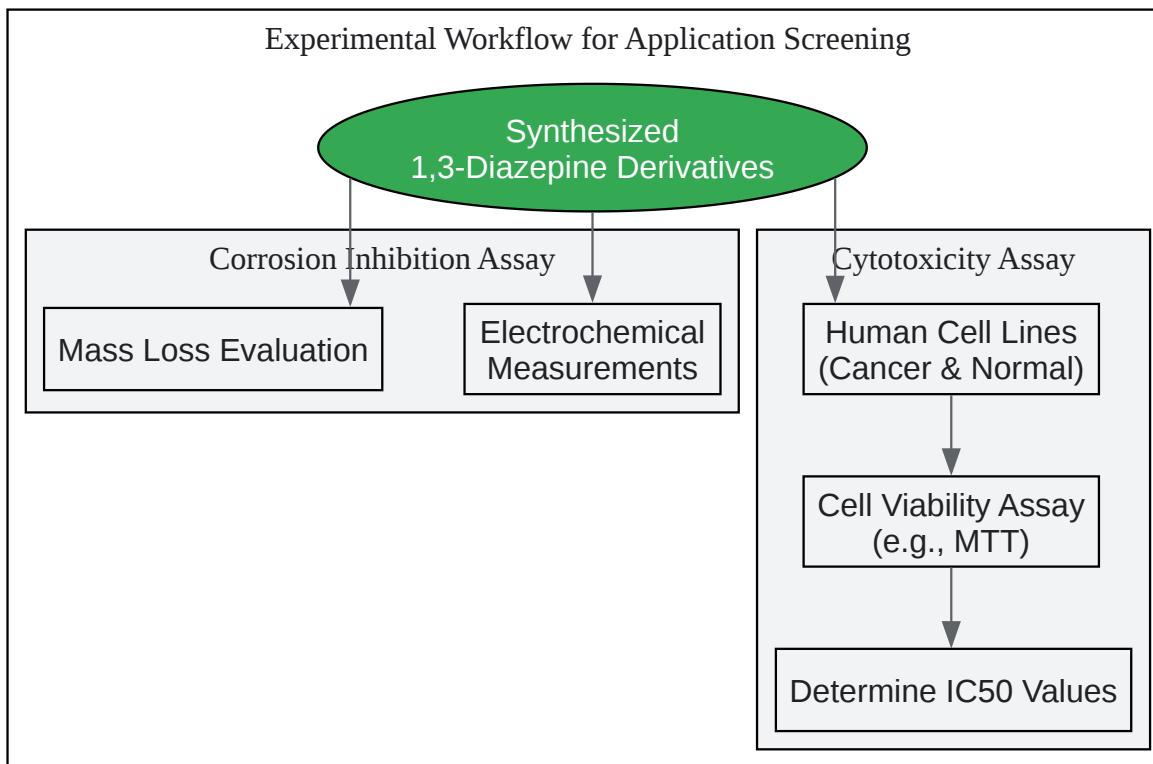
As part of the investigation into their potential as safe corrosion inhibitors, the same series of 2-substituted 1,3-diazepines was evaluated for cytotoxicity against a panel of human cell lines. The compounds were found to have low cytotoxicity.[\[5\]](#)

Table 3: In Vitro Cytotoxicity of 2-Substituted 1,3-Diazepines

Cell Line	Description	IC ₅₀ (μM)
MDA-MB-231	Human Breast Adenocarcinoma	> 100
A549	Human Lung Carcinoma	> 100
TOV-21G	Human Ovarian Adenocarcinoma	> 100
WI-26VA4	Human Lung Fibroblast (Normal)	> 100

Data indicates that the half-maximal inhibitory concentration (IC₅₀) for all tested compounds was greater than 100 μM, suggesting a lack of significant cytotoxic activity at these

concentrations.[\[5\]](#)

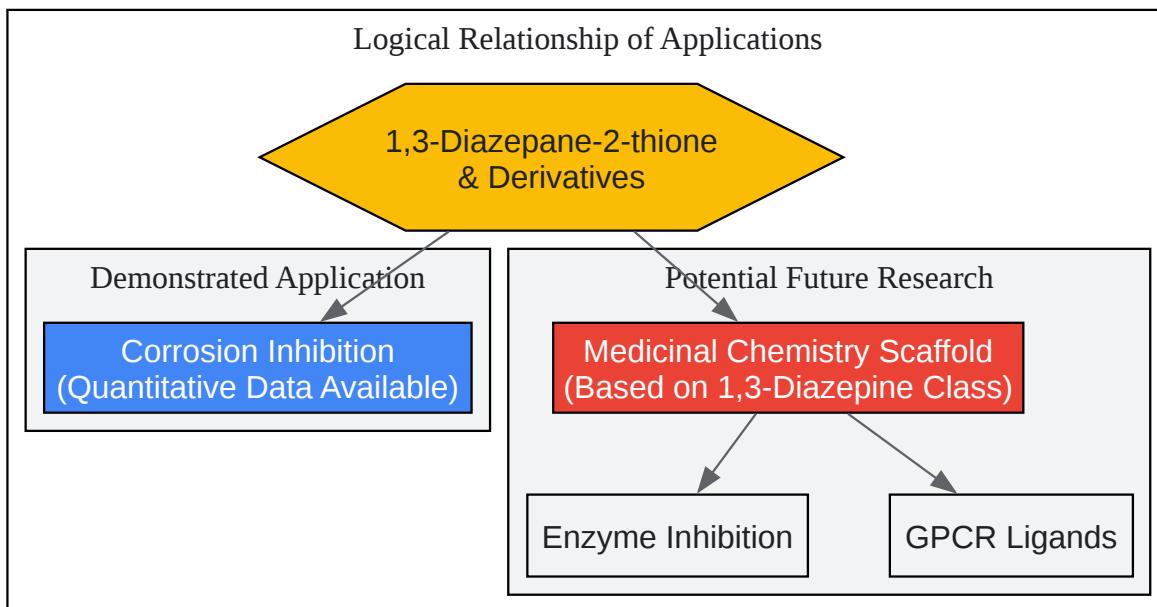


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Caption: Workflow for evaluating synthesized 1,3-diazepine derivatives.

Potential in Drug Development

The 1,3-diazepine moiety is a core structure in several pharmacologically active agents, including the anticancer drug pentostatin and the antiviral agent coformycin.[\[1\]](#) This scaffold is utilized in the design of enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.[\[1\]](#) Although no specific drug development-related activity has been reported for **1,3-Diazepane-2-thione** itself, its structural backbone suggests that it could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications.



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Caption: Relationship between known and potential applications.

Detailed Experimental Protocols

Protocol for Mass Loss Evaluation of Corrosion Inhibition[5]

- Sample Preparation: Prepare carbon steel samples of a defined surface area.
- Initial Measurement: Weigh the steel samples accurately using an analytical balance.
- Exposure: Immerse the weighed samples in a corrosive medium (e.g., 1 M HCl solution) in both the absence (control) and presence of various concentrations (e.g., 2 mM) of the 1,3-diazepine inhibitor.
- Incubation: Maintain the exposure for a defined period (e.g., 4 hours) under conditions favorable for metal oxidation.

- Cleaning: After the exposure period, remove the steel samples, clean them to remove corrosion products according to standard procedures, dry them thoroughly.
- Final Measurement: Re-weigh the cleaned, dry samples.
- Calculation: Calculate the mass loss and the inhibition efficiency (IE%) using the appropriate formulas.

Protocol for In Vitro Cytotoxicity Evaluation[5]

- Cell Culture: Culture the desired human cell lines (e.g., MDA-MB-231, A549, TOV-21G, WI-26VA4) in appropriate media and conditions.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-diazepine compounds for a specified duration (e.g., 72 hours).
- Cell Viability Assay: Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to untreated controls.
- IC₅₀ Determination: Plot the cell viability against the compound concentration and determine the IC₅₀ value, defined as the concentration of the compound that inhibits 50% of cell growth.

Conclusion

1,3-Diazepane-2-thione is a well-characterized compound with established synthesis routes. While it belongs to a class of heterocyclic structures with significant potential in medicinal chemistry, current research on this specific molecule and its close derivatives has been focused on materials science applications, particularly as a nontoxic corrosion inhibitor. The low cytotoxicity of its derivatives is a promising feature. Future research could explore the potential of **1,3-Diazepane-2-thione** as a scaffold for developing novel therapeutic agents, leveraging the known biological activities of the broader 1,3-diazepine family.

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